Allylbromessigsäure

Übersicht

Beschreibung

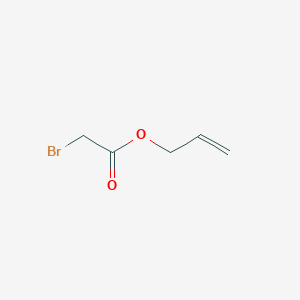

Allyl bromoacetate is a chemical compound utilized in various organic synthesis processes. Its versatility in reactions makes it a subject of interest for the synthesis of complex molecules and intermediates in organic chemistry.

Synthesis Analysis

The synthesis of allyl bromoacetate involves bromination, esterification, oximation, and cyclocondensation, starting from different masterials like diketen. Conditions such as bromination temperature and time, esterification temperature, and the ratios of reactants significantly influence the yield of the reaction. For example, an optimized process involving bromination at -23 to -20℃ and esterification at -10 to -5℃, followed by oximation and cyclocondensation, resulted in a total yield improvement of 12% over previously reported methods (Yin Shu-mei, 2004).

Molecular Structure Analysis

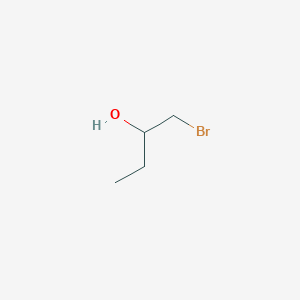

Although specific studies on the molecular structure analysis of allyl bromoacetate were not directly found, the molecular structure plays a crucial role in its reactivity and application in synthesis reactions. Its structure, consisting of an allyl group attached to bromoacetate, allows for diverse chemical transformations due to the presence of reactive sites.

Chemical Reactions and Properties

Allyl bromoacetate is employed in enantioselective synthesis, demonstrating its utility in producing chiral molecules. For instance, its use in the enantioselective allylboration of bromoacetaldehyde showcases its role in synthesizing biologically active compounds with high enantiomeric excess (Y. Bubnov et al., 1992). Moreover, its involvement in palladium-catalyzed synthesis of medium-sized heterocycles indicates its versatility in forming complex ring structures (H. Ohno et al., 2004).

Physical Properties Analysis

The physical properties of allyl bromoacetate, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. These properties determine the conditions under which it can be stored and used in laboratory procedures.

Chemical Properties Analysis

Allyl bromoacetate exhibits a range of chemical properties that make it a valuable reagent in organic synthesis. Its reactivity towards nucleophiles, ability to participate in allylation reactions, and its utility in constructing cyclopropanes and other complex structures underscore its importance in synthetic chemistry. Its application in the zinc-mediated allylation and alkylation of aminals, for example, highlights its versatility and effectiveness in forming bonds under mild conditions (B. Hatano et al., 2008).

Wissenschaftliche Forschungsanwendungen

Reformatsky-Claisen-Umlagerung

Die Umlagerung von Allyl-α-Bromessigsäureestern mit Zn-Staub wird als Reformatsky-Claisen-Umlagerung bezeichnet . Diese Umlagerung wurde häufig bei der Synthese einer Vielzahl von Naturprodukten eingesetzt . Die Zn-vermittelte Reformatsky-Claisen-Umlagerung wurde nicht so häufig verwendet .

Synthese von Naturprodukten

Die Ireland-Claisen-Umlagerung, bei der ebenfalls Allylbromessigsäure verwendet wird, wurde häufig bei der Synthese einer Vielzahl von Naturprodukten eingesetzt . Dieses Verfahren liefert nützliche Bausteine für die Synthese von Naturprodukten .

Bromierung organischer Moleküle

this compound wird zur Bromierung organischer Moleküle verwendet . Der Bromierungsprozess wurde ausführlich untersucht, und es besteht immer noch Bedarf an sicheren und nachhaltigen Methoden .

Elektrochemische Bromfunktionalisierung von Alkenen

this compound wird bei der elektrochemischen Bromfunktionalisierung von Alkenen verwendet . Verschiedene Alkene konnten in guten bis sehr guten Ausbeuten in die entsprechenden Dibromide, Bromhydrine, Bromhydrinether und cyclisierten Produkte umgewandelt werden .

Synthese von Bromhydrinen

Bromhydrine, die sehr nützliche Bausteine in der Chemie sind, wurden durch Umsetzen von Alkenen in Brom/Wasser oder unter Verwendung von N-Bromsuccinimid (NBS)/Dimethylsulfoxid (DMSO)-Systemen hergestellt . This compound wird in diesen Reaktionen verwendet .

Elektrochemische Strategien zur Bromierung

In den letzten zehn Jahren wurden mehrere elektrochemische Strategien zur Bromierung von Alkenen unter Verwendung von anodisch erzeugtem Brom berichtet . This compound wird in diesen elektrochemischen Strategien verwendet .

Wirkmechanismus

Target of Action

Allyl bromoacetate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis due to its ability to act as an alkylating agent .

Mode of Action

The mode of action of allyl bromoacetate involves the interaction with its targets through a process known as alkylation. This process involves the transfer of an alkyl group from the allyl bromoacetate to the target molecule. The bromine atom in the compound acts as a leaving group, facilitating the transfer of the allyl group .

Biochemical Pathways

It’s known that the compound can participate in cyclization reactions, leading to the formation of γ-lactones . This suggests that it may influence pathways involving lactone formation or degradation.

Result of Action

The primary result of allyl bromoacetate’s action is the alkylation of target molecules, leading to their modification. This can have various effects at the molecular and cellular level, depending on the specific targets and the context in which the reaction occurs .

Action Environment

The action of allyl bromoacetate can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the compound’s reactivity and stability . Furthermore, the compound’s action can also be influenced by the presence of metallocomplex initiators .

Safety and Hazards

Eigenschaften

IUPAC Name |

prop-2-enyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWVIMJPXKIXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335850 | |

| Record name | Allyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40630-84-0 | |

| Record name | Allyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-enyl 2-bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Allyl Bromoacetate a potent nematocide compared to existing solutions?

A1: Research indicates that Allyl Bromoacetate exhibits strong nematocidal activity against the rice white tip nematode (Aphelenchoides besseyi). Notably, it completely inhibits nematode growth at a concentration of 8 parts per million (ppm) []. This is significantly more potent than Sodium N-methyldithiocarbamate, a commercially available nematocide that requires a concentration of 16 ppm for similar efficacy []. This suggests that Allyl Bromoacetate could potentially offer a more effective solution for nematode control in agricultural applications.

Q2: How does the structure of Allyl Bromoacetate influence its nematocidal activity?

A2: The study exploring halogenoalkylcarboxylic acid esters as nematocides synthesized around 40 different esters and evaluated their efficacy []. This structure-activity relationship (SAR) study revealed that Allyl esters of halogenoacetic acids, particularly Allyl Bromoacetate, demonstrated the most potent nematocidal activities []. This highlights the crucial role of both the allyl group and the bromine atom in the molecule's interaction with its biological target and subsequent nematocidal effects.

Q3: Beyond its nematocidal properties, has Allyl Bromoacetate been investigated for other applications in chemical research?

A3: Yes, Allyl Bromoacetate has been utilized in studies focused on understanding radical cyclization reactions []. Researchers employed Allyl Bromoacetate to generate the Allyl α-bromocarboxylate radical and investigate its reactivity in the presence of metallocomplex initiators []. Interestingly, unlike some related compounds, the radical derived from Allyl Bromoacetate did not undergo ring closure, providing valuable insights into the factors influencing radical cyclization processes []. This highlights the compound's utility as a tool in fundamental chemistry research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)

![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)